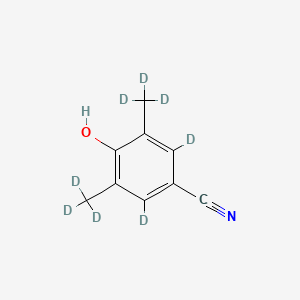
2-Vanillin-13C6,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Vanillin-13C6,d3 is a labeled compound of vanillin, where the carbon atoms in the benzene ring are replaced with carbon-13 isotopes, and the methoxy group is deuterated. This compound is primarily used in scientific research for tracing and studying metabolic pathways, as well as for isotopic labeling in various analytical techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Vanillin-13C6,d3 involves the incorporation of carbon-13 and deuterium isotopes into the vanillin molecule. One common method is the reaction of 13C-labeled guaiacol with formaldehyde under acidic conditions to form 13C-labeled vanillin. The deuteration of the methoxy group can be achieved by treating the compound with deuterated methanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. Techniques such as preparative high-performance liquid chromatography (HPLC) and centrifugal partition chromatography (CPC) are employed to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Vanillin-13C6,d3 undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form vanillic acid.
Reduction: The aldehyde group can be reduced to form vanillyl alcohol.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed
Oxidation: Vanillic acid
Reduction: Vanillyl alcohol
Substitution: Acetylated and benzoylated derivatives
Applications De Recherche Scientifique
2-Vanillin-13C6,d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of vanillin in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of vanillin-based drugs.
Industry: Applied in quality control and authentication of vanillin in food and fragrance products
Mécanisme D'action
The mechanism of action of 2-Vanillin-13C6,d3 involves its interaction with various molecular targets and pathways. Vanillin, the parent compound, is known to inhibit non-homologous end joining (NHEJ) by directly inhibiting the activity of DNA-dependent protein kinase (DNA-PK). This inhibition affects DNA repair processes and can potentiate the cytotoxicity of certain chemotherapeutic agents . Additionally, vanillin exhibits antioxidant, anti-inflammatory, and antimicrobial properties, which contribute to its biological effects .
Comparaison Avec Des Composés Similaires
2-Vanillin-13C6,d3 can be compared with other isotopically labeled vanillin compounds, such as:
Vanillin-13C6: Similar to this compound but without deuteration.
Vanillin-d3: Deuterated vanillin without carbon-13 labeling.
Vanillin-13C6,d3: Both carbon-13 and deuterium labeled, providing unique advantages in tracing and analytical studies
These compounds are used for similar purposes but differ in their isotopic composition, which can influence their application in specific research contexts.
Propriétés
Numéro CAS |
1329799-83-8 |
|---|---|
Formule moléculaire |
C8H8O3 |
Poids moléculaire |
161.121 |
Nom IUPAC |
2-hydroxy-3-(trideuteriomethoxy)benzaldehyde |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-5,10H,1H3/i1D3,2+1,3+1,4+1,6+1,7+1,8+1 |
Clé InChI |
JJVNINGBHGBWJH-SWOOYXGDSA-N |
SMILES |
COC1=CC=CC(=C1O)C=O |
Synonymes |
2-Hydroxy-3-methoxybenzaldehyde-13C6,d3; o-Vanillin-13C6,d3; 2-Hydroxy-m-anisaldehyde-13C6,d3; 2-Vanillin-13C6,d3; 3-Methoxy-2-hydroxy-_x000B_benzaldehyde-13C6,d3; 3-Methoxysalicyladehyde-13C6,d3; 3-Methoxysalicylaldehyde-13C6,d3; 6-Formyl-2-methoxyphenol- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benz[a]anthracene-7-methanol-13C](/img/structure/B589468.png)
![Benz[a]anthracene-7-methanol-13C 7-Acetate](/img/structure/B589469.png)



![2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide](/img/structure/B589482.png)


